molecular formula C10H11N5O B1269500 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide CAS No. 58046-54-1

5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1269500
CAS No.: 58046-54-1
M. Wt: 217.23 g/mol
InChI Key: KCNDYIDCXSPGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of an amino group, a phenyl group, and a carbohydrazide group attached to a pyrazole ring. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Safety and Hazards

“5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide” is harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if it gets in the eyes .

Biochemical Analysis

Biochemical Properties

5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been reported to exhibit properties such as inhibition of p38 kinase and antagonism of human cannabinoid receptors (hCB1 and hCB2) . These interactions suggest that this compound can modulate signaling pathways and biochemical processes, making it a valuable tool for studying cellular mechanisms.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38 kinase can lead to alterations in inflammatory responses and stress signaling pathways . Additionally, its antagonistic effects on cannabinoid receptors can impact neurotransmission and cellular communication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as p38 kinase, thereby modulating their activity and downstream signaling pathways . The compound’s ability to bind to cannabinoid receptors also suggests a role in regulating receptor-mediated signaling processes. These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to the compound may lead to sustained inhibition of p38 kinase activity, resulting in prolonged anti-inflammatory effects. Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, binding to plasma proteins may affect its bioavailability and distribution in the bloodstream. Additionally, transporters may facilitate its uptake into target cells, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, localization to the nucleus may enable it to modulate gene expression, while accumulation in the cytoplasm may influence cytosolic signaling pathways. Understanding its subcellular localization is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of phenylhydrazine with ethyl acetoacetate, followed by the introduction of the carbohydrazide group. One common method includes:

    Cyclocondensation Reaction: Phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux conditions to form 1-phenyl-3-methyl-5-pyrazolone.

    Hydrazinolysis: The resulting pyrazolone is then treated with hydrazine hydrate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole

Comparison:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group. It exhibits different reactivity and biological activity.
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group and a carbonitrile group, leading to distinct chemical properties and applications.
  • 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Features a methylphenyl group, which alters its chemical behavior and potential uses.

5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-amino-1-phenylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-9-8(10(16)14-12)6-13-15(9)7-4-2-1-3-5-7/h1-6H,11-12H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNDYIDCXSPGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326606
Record name 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58046-54-1
Record name 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 2
5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 4
5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 5
Reactant of Route 5
5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.